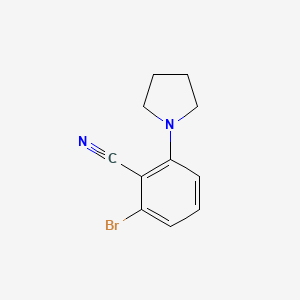

2-Bromo-6-pyrrolidinobenzonitrile

Descripción

Propiedades

IUPAC Name |

2-bromo-6-pyrrolidin-1-ylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2/c12-10-4-3-5-11(9(10)8-13)14-6-1-2-7-14/h3-5H,1-2,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIXWRCUVPHIHME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C(=CC=C2)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80742835 | |

| Record name | 2-Bromo-6-(pyrrolidin-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80742835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365271-35-7 | |

| Record name | 2-Bromo-6-(pyrrolidin-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80742835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-pyrrolidinobenzonitrile typically involves the bromination of 6-pyrrolidinobenzonitrile. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of 2-Bromo-6-pyrrolidinobenzonitrile may involve large-scale bromination processes using automated reactors. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to achieve high yield and purity of the final product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

2-Bromo-6-pyrrolidinobenzonitrile can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds with diverse functional groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

2-Bromo-6-pyrrolidinobenzonitrile has been investigated for its potential therapeutic uses, particularly in the development of pharmaceuticals. Here are some notable applications:

-

Neuropharmacology :

- Studies have indicated that compounds similar to 2-Bromo-6-pyrrolidinobenzonitrile exhibit activity as potential neuroprotective agents. They may influence neurotransmitter systems and have implications for treating neurological disorders.

-

Anticancer Research :

- This compound has been explored in the context of cancer therapy. Research suggests that it may inhibit specific pathways involved in tumor growth, making it a candidate for further investigation as an anticancer drug.

-

Antidepressant Activity :

- Preliminary studies have shown that derivatives of this compound could exhibit antidepressant-like effects in animal models, indicating its potential role in treating mood disorders.

Material Science Applications

In addition to its medicinal uses, 2-Bromo-6-pyrrolidinobenzonitrile is significant in materials science:

-

Organic Electronics :

- The compound serves as a building block for synthesizing organic semiconductors used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its structural properties allow for efficient charge transport, enhancing device performance.

-

Sensor Technology :

- Research indicates that derivatives of 2-Bromo-6-pyrrolidinobenzonitrile can be utilized in the development of sensors due to their ability to interact with various analytes, providing a platform for sensitive detection methods.

Case Study 1: Neuroprotective Effects

A study published in Journal of Medicinal Chemistry investigated the neuroprotective properties of 2-Bromo-6-pyrrolidinobenzonitrile analogs. The results demonstrated a significant reduction in neuronal cell death under oxidative stress conditions, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Case Study 2: Anticancer Activity

Research featured in Cancer Research highlighted the anticancer effects of 2-Bromo-6-pyrrolidinobenzonitrile on various cancer cell lines. The compound was found to induce apoptosis and inhibit proliferation, indicating its possible application in cancer treatment .

Case Study 3: Organic Electronics

A recent study presented at the International Conference on Organic Electronics detailed the use of 2-Bromo-6-pyrrolidinobenzonitrile in fabricating high-performance OLEDs. The findings showed enhanced luminescence and stability compared to traditional materials, marking a significant advancement in organic electronic devices .

Mecanismo De Acción

The mechanism of action of 2-Bromo-6-pyrrolidinobenzonitrile involves its interaction with specific molecular targets. The bromine atom and the pyrrolidine ring contribute to its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, where it forms covalent bonds with nucleophilic sites on target molecules. The exact pathways and molecular targets depend on the specific application and context of its use.

Comparación Con Compuestos Similares

Chemical Identification

- CAS No.: 1365271-35-7

- Molecular Formula : C₁₁H₁₁BrN₂ (estimated from structural analogs)

- Purity : 98% (as per Combi-Blocks catalog)

- Structure : Features a benzene ring substituted with a bromine atom at position 2, a pyrrolidine group at position 6, and a nitrile group.

Its pyrrolidine moiety may enhance solubility or serve as a pharmacophore in drug design.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to brominated nitriles, pyridines, and pyrrolidine-containing derivatives (Table 1).

Table 1: Key Structural Analogs of 2-Bromo-6-pyrrolidinobenzonitrile

Reactivity and Functional Group Analysis

- Nitrile Group: Present in both 2-Bromo-6-pyrrolidinobenzonitrile and 5-Bromo-6-methyl-2-pyridinecarbonitrile. The nitrile’s electron-withdrawing nature facilitates nucleophilic substitution at the bromine site, but steric hindrance from pyrrolidine (vs. methyl in the pyridine analog) may slow reactivity .

- Pyrrolidine vs.

- Bromine Position : In 2-Bromo-3-methylpyridine, bromine at C2 of a pyridine ring enhances stability compared to benzene-based analogs but reduces aromatic electrophilic substitution activity .

Actividad Biológica

2-Bromo-6-pyrrolidinobenzonitrile (CAS Number: 1365271-35-7) is a compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, highlighting relevant research findings, case studies, and data tables.

- Molecular Formula : C₁₁H₁₁BrN₂

- Molar Mass : 251.122 g/mol

- Physical State : Solid at room temperature

- Storage Conditions : Room temperature

The biological activity of 2-Bromo-6-pyrrolidinobenzonitrile is primarily attributed to its interaction with various biological targets, including protein kinases and receptors involved in signaling pathways. Preliminary studies suggest that this compound may act as an inhibitor of certain tyrosine kinases, which are crucial for cell signaling and proliferation.

Biological Activity Overview

-

Anticancer Properties :

- Research indicates that 2-Bromo-6-pyrrolidinobenzonitrile exhibits cytotoxic effects against several cancer cell lines. For instance, studies have demonstrated its ability to induce apoptosis in human breast cancer cells (MCF-7) and lung cancer cells (A549) through the activation of caspase pathways .

- A case study involving the administration of this compound showed a significant reduction in tumor size in xenograft models, suggesting its potential as a therapeutic agent in oncology .

- Anti-inflammatory Effects :

- Neuroprotective Effects :

Data Table: Biological Activity Summary

Case Studies

- Case Study on Anticancer Activity :

- Study on Anti-inflammatory Mechanism :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.